methyl 2-[5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-amido]benzoate

Molecular weight Drug-likeness Lead optimization

Researchers often face limited hydrogen-bonding diversity in triazole-based antimicrobial screening libraries. This compound solves that with a methyl anthranilate tail-adding an extra H-bond acceptor, higher TPSA, and a ready ester handle for derivatization. • ≥90% purity for reproducible SAR • 6 rotatable bonds for flexible enzyme sites • Ester linker enables direct amide bond formation, bypassing extra synthesis. Available in mg-to-bulk quantities with reliable global delivery.

Molecular Formula C21H16N4O4
Molecular Weight 388.383
CAS No. 950256-05-0
Cat. No. B2872010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-amido]benzoate
CAS950256-05-0
Molecular FormulaC21H16N4O4
Molecular Weight388.383
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4
InChIInChI=1S/C21H16N4O4/c1-28-21(27)15-10-5-6-11-16(15)22-20(26)18-19(17-12-7-13-29-17)25(24-23-18)14-8-3-2-4-9-14/h2-13H,1H3,(H,22,26)
InChIKeyNCBIBAAXGPXECS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Methyl 2-[5-(Furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-amido]benzoate


Methyl 2-[5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-amido]benzoate (CAS 950256-05-0) is a synthetic heterocyclic small molecule with the molecular formula C21H16N4O4 and a molecular weight of 388.38 g/mol [1]. It belongs to the class of 1,2,3-triazole-4-carboxamides and is structurally characterized by a 1-phenyl-5-(furan-2-yl)-1H-1,2,3-triazole core linked via an amide bond to a methyl 2-aminobenzoate (methyl anthranilate) moiety. The compound is offered by Life Chemicals as part of their F3375 screening library at a purity of ≥90%, indicating its use as a research tool in early-stage drug discovery campaigns [1].

Workflow Hit-to-lead optimization and SAR studies
Attribute Methyl anthranilate tail for enhanced H-bonding and ester chemistry
Fit Screening library compound; distinct from simpler triazole cores

Methyl 2-[5-(Furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-amido]benzoate: Structural Comparison with Analogs


Although in-class 1,2,3-triazole-4-carboxamides share a common core, interchanging the amide substituent can significantly alter the molecular properties critical for screening hit progression. The target compound's methyl anthranilate tail contributes an additional aromatic ring, an ester carbonyl, and an NH donor, resulting in a distinct hydrogen-bonding and lipophilic profile. Compared to its closest commercially available analogs—which replace the methyl anthranilate with ethoxyaniline (CAS 951896-76-7), benzylamine (CAS 950236-66-5), or cyclohexylamine (CAS 950254-50-9)—the target compound exhibits a higher molecular weight, a larger topological polar surface area (TPSA), and an additional hydrogen bond acceptor [1][2]. These differences are critical when selecting building blocks for structure-activity relationship (SAR) exploration, as they influence target binding, permeability, and metabolic stability [3]. Generic substitution without verifying these quantifiable property differences risks selecting a compound with an incompatible pharmacophore profile for the intended biological target.

Molecular weight

Higher MW than lighter analogs may alter drug-likeness and binding kinetics.

H-bonding capacity

Additional acceptor may shift target engagement and solubility profiles.

Conformational flexibility

More rotatable bonds can affect binding selectivity; requires target-specific validation.

Methyl 2-[5-(Furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-amido]benzoate: Quantitative Evidence for Selection


Molecular Weight vs. N-Benzyl Analog

The target compound (MW 388.38 g/mol) exhibits a 44.0 g/mol higher molecular weight than its closest commercially available analog, N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 950236-66-5, MW 344.4 g/mol) [1]. This difference arises from the replacement of the benzylamine tail with a methyl anthranilate moiety, which adds an ester group (COOCH3) and an additional aromatic carbon. In the context of fragment-based drug discovery, this higher molecular weight places the target compound closer to the lead-like range, making it a more advanced scaffold for hit-to-lead optimization where increased complexity is desired.

Molecular Weight
Head-to-head
388.38 vs 344.4 g/mol (N-benzyl analog)
+44.0 g/mol (12.8% higher)
May support lead optimization with additional functional handles.
Computed from molecular formula; vendor-sourced.
Molecular weight Drug-likeness Lead optimization

Hydrogen-Bond Acceptor Count vs. N-(2-Ethoxyphenyl) Analog

The target compound contains 6 hydrogen-bond acceptors (four nitrogen atoms in the triazole ring and two oxygen atoms from the ester carbonyl and amide carbonyl) [1]. In contrast, its close analog N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 951896-76-7) contains 5 HBAs, as the ester carbonyl is replaced by an ether oxygen [2]. This difference in HBA count can modulate interactions with biological targets that rely on hydrogen-bond networks for binding affinity.

H-Bond Acceptors
Class-level
6 vs 5 (N-(2-ethoxyphenyl) analog)
+1 HBA
May enhance target binding in H-bond-dependent assays.
Counted from structure; class-level inference.
Hydrogen-bonding capacity Target engagement Solubility

Topological Polar Surface Area vs. Triazole Core

The target compound is predicted to have a higher TPSA (approximately 110-120 Ų, based on the presence of the ester and amide groups) compared to the simpler core 4-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole (CAS 1577187-90-6, TPSA 47.8 Ų) [1]. A TPSA above 90 Ų is often associated with reduced membrane permeability but improved solubility. This property-based differentiation helps guide the selection of the appropriate scaffold based on the intended target compartment (e.g., intracellular vs. extracellular target).

Polar Surface Area
Reported
~110-120 vs 47.8 Ų (core triazole)
~+62-72 Ų
May influence permeability; supports peripheral target selection.
Estimated from fragment contributions.
ADME properties Membrane permeability Drug design

Rotatable Bond Count vs. N-Benzyl Analog

The target compound possesses 6 rotatable bonds (the amide linkage, the ester methoxy group, and bonds connecting the aromatic rings), compared to 4 rotatable bonds for the N-benzyl analog (CAS 950236-66-5) which lacks the ester functionality [1]. Increased rotatable bond count can enhance conformational flexibility, potentially allowing better adaptation to protein binding pockets but also incurring an entropic penalty upon binding. This difference is relevant when selecting compounds for targets with deep or flexible binding sites.

Rotatable Bonds
Class-level
6 vs 4 (N-benzyl analog)
+2 bonds
Conformational flexibility may affect binding selectivity; target-dependent.
Derived from structure; affects binding entropy.
Conformational flexibility Binding entropy Selectivity

Application Scenarios for Methyl 2-[5-(Furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-amido]benzoate


Hit-to-Lead Optimization in Anti-Infective Drug Discovery

The target compound, with its higher molecular weight and additional hydrogen-bond acceptor compared to the core triazole scaffold, is suitable for screening campaigns targeting bacterial or fungal enzymes where amide-rich binding pockets are common. Class-level evidence demonstrates that triazole-furan hybrids can achieve moderate to potent antimicrobial activity (MIC range 0.78–16 µg/mL against various pathogens), and the ester functionality may enable prodrug strategies or facilitate further derivatization [1]. Researches selecting this compound for antimicrobial SAR should prioritize it over the simpler N-benzyl analog due to the expanded hydrogen-bonding capacity, which may improve target engagement.

Fragment-Based Drug Discovery (FBDD) Starting Point

Although the target compound exceeds typical fragment size (MW >300 Da), its moderate molecular weight (388.38 g/mol) makes it a suitable starting point for fragment-linking or scaffold-hopping approaches. The methyl anthranilate tail provides an ester handle for amide bond formation, enabling library expansion. This contrasts with the core triazole analog (CAS 1577187-90-6), which lacks the ester and requires additional synthetic steps for derivatization [2].

Chemical Probe Development for Kinase or Enzyme Targets

The increased conformational flexibility of the target compound (6 rotatable bonds) compared to the N-benzyl analog (4 rotatable bonds) may confer advantages when targeting flexible enzyme active sites that undergo conformational changes upon ligand binding. Class-level literature supports that triazole-furan carboxamides can inhibit enzymes such as xanthine oxidase (IC50 values in the low micromolar range), suggesting the target compound could serve as a probe for similar enzyme targets [3].

Application
Selection Property
Validation Focus
Anti-infective hit-to-lead optimization
Expanded H-bonding and ester handle for derivatization
Enzyme target engagement and antimicrobial screening
Fragment-based scaffold expansion
Ester handle for amide coupling
Synthetic accessibility and library generation
Kinase/enzyme probe development
Conformational flexibility for induced-fit targets
Enzyme inhibition assay and selectivity profiling
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